PHPS1 Sodium
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Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound, also known as PHPS1 Sodium, is the Src Homology 2 domain-containing phosphatase 2 (SHP2) protein . SHP2 is a major protein tyrosine phosphatase (PTP) that plays a significant role in maintaining immunological homeostasis by regulating many facets of immune cell signaling .
Mode of Action
this compound acts as an inhibitor of SHP2 . It inhibits the activity of SHP2 by binding to it, thereby preventing it from carrying out its normal function in the cell . This interaction results in changes in the cell’s signaling pathways, affecting various cellular processes .
Biochemical Pathways
The inhibition of SHP2 by this compound affects several biochemical pathways. One of these is the extracellular-regulated kinase (Erk1/2) signaling pathway . The compound’s action also influences the signal transducer and activator of transcription 3 (STAT3) pathway . These pathways play crucial roles in cell proliferation, differentiation, and survival .
Result of Action
The inhibition of SHP2 by this compound has several molecular and cellular effects. For instance, it has been found to ameliorate acute kidney injury by inhibiting the Erk1/2-STAT3 signaling pathway . It also reduces vascular smooth muscle cell proliferation, which could potentially protect against atherosclerosis .
Biochemical Analysis
Biochemical Properties
PHPS1 Sodium interacts with several enzymes and proteins. It has been identified as a potent inhibitor of Shp2, Shp2-R362K, Shp1, PTP1B, and PTP1B-Q . The nature of these interactions involves the formation of a seven hydrogen bond lattice between the sulfonate moiety of this compound and the PTP signature loop of the enzyme .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits hepatocyte growth factor-stimulated epithelial cell scattering and branching morphogenesis . It also increases myelin basic protein (MBP) levels in zebrafish embryo spinal cord .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the phosphatase activity of Shp2, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to inhibit the proliferation of human tumor cells
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been shown to render Ldlr -/- mice less susceptible to atherosclerosis development when administered at a dosage of 3 mg/kg .
Metabolic Pathways
It is known to interact with several enzymes and proteins, suggesting that it may have effects on metabolic flux or metabolite levels .
Subcellular Localization
Given its ability to permeate cells and inhibit the phosphatase activity of Shp2, it is likely that it is localized to the cytoplasm where Shp2 is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHPS1 Sodium involves the reaction of 4-nitrophenylhydrazine with 1-phenyl-3-methyl-5-pyrazolone to form the hydrazone intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
PHPS1 Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
PHPS1 Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Employed in cell biology research to investigate its effects on cell proliferation, differentiation, and signaling pathways.
Medicine: Studied for its potential therapeutic applications in treating diseases related to abnormal cell signaling, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Shp2 Inhibitor II: Another selective inhibitor of Shp2 with similar inhibitory effects.
PTP Inhibitor V: A phosphatase inhibitor with broader specificity compared to PHPS1 Sodium.
PP2: A Src family kinase inhibitor that also affects Shp2 signaling.
Uniqueness
This compound is unique due to its high selectivity for Shp2 and its ability to modulate specific signaling pathways without affecting other phosphatases significantly. This selectivity makes it a valuable tool for studying Shp2-related biological processes and potential therapeutic applications .
Properties
IUPAC Name |
sodium;4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O6S.Na/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;/h1-13,24H,(H,30,31,32);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHVHZFYTKWRFD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N5NaO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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